
N-(1-benzylpiperidin-4-yl)benzamide
概述
描述
N-(1-benzylpiperidin-4-yl)benzamide: is an organic compound belonging to the class of piperidines. It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom and a benzamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)benzamide typically involves the reaction of 4-benzylpiperidine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: N-(1-benzylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
Cholinesterase Inhibition
One of the most notable applications of N-(1-benzylpiperidin-4-yl)benzamide is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for regulating acetylcholine levels in the brain, making them important targets in treating neurodegenerative diseases such as Alzheimer's disease.
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
This compound | 0.220 | 1.23 |
This compound exhibits balanced cholinesterase inhibition, enhancing cholinergic neurotransmission, which may be beneficial for cognitive function in Alzheimer's patients.
Sigma Receptor Binding
Research has also demonstrated that this compound binds with high affinity to sigma receptors, which are implicated in various neurological processes. For instance, studies indicate a binding affinity (Ki) of 4.6 nM for sigma receptors in MCF-7 breast cancer cells, suggesting potential applications in imaging and therapeutic interventions in oncology.
Binding Affinity | Ki (nM) |
---|---|
Sigma Receptor | 4.6 |
Neuroprotective Effects
Beyond its cholinergic activity, this compound has shown neuroprotective properties. Studies indicate that derivatives can inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. For example, compounds similar to this one have significantly reduced amyloid nucleation in yeast models.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Models : In vitro studies demonstrated that derivatives effectively inhibited both AChE and BuChE, suggesting their utility in treating cognitive decline associated with Alzheimer’s disease.
- Cancer Research : The binding affinity to sigma receptors opens avenues for research into cancer therapies, particularly targeting breast cancer cells.
- Neurogenic and Neuroprotective Applications : Derivatives have shown affinities towards sigma receptors and inhibition of AChE, monoamine oxidases (MAOs), and 5-lipoxygenase, indicating a multifunctional profile suitable for neuroprotective drug development.
作用机制
The mechanism of action of N-(1-benzylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and modulate the activity of monoamine transporters . The compound’s interaction with these transporters leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which can influence various physiological and neurological processes .
相似化合物的比较
4-Benzylpiperidine: Similar in structure but lacks the benzamide group.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Contains a sulfanyl group instead of a benzamide group.
Uniqueness: N-(1-benzylpiperidin-4-yl)benzamide is unique due to its specific combination of a piperidine ring, benzyl group, and benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
生物活性
N-(1-benzylpiperidin-4-yl)benzamide, a compound of significant interest in pharmacology, has been explored for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its piperidine ring structure substituted with a benzyl group and a benzamide moiety. The synthesis typically involves the following steps:
- Formation of the Piperidine Ring : The initial step involves creating the piperidine structure through cyclization reactions.
- Benzyl Substitution : The benzyl group is introduced via N-alkylation.
- Benzoylation : Finally, the compound is subjected to benzoylation to form the amide linkage.
The yield for this compound has been reported at approximately 68% with a melting point of 171°C, indicating good synthetic efficiency .
Cholinesterase Inhibition
One of the most notable activities of this compound is its inhibition of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in regulating acetylcholine levels in the brain, making them important targets in the treatment of Alzheimer's disease.
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
This compound | 0.220 | 1.23 |
Research indicates that this compound exhibits balanced cholinesterase inhibition, which is beneficial for enhancing cholinergic neurotransmission in neurodegenerative conditions .
Sigma Receptor Binding
This compound has also been studied for its binding affinity to sigma receptors, which are implicated in various neurological processes. A study demonstrated that this compound binds with high affinity to sigma receptors in MCF-7 breast cancer cells, showing potential for imaging and therapeutic applications in oncology .
Binding Affinity | Ki (nM) |
---|---|
Sigma Receptor | 4.6 |
This binding characteristic suggests that this compound could serve as a useful ligand in radiopharmaceutical applications.
Neuroprotective Effects
In addition to its cholinergic activity, this compound has shown neuroprotective properties. Studies have indicated that derivatives of this compound can inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. For instance, compounds similar to this compound were found to significantly reduce amyloid nucleation in yeast models .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Models : In vitro studies showed that derivatives effectively inhibited both AChE and BuChE, suggesting their utility in treating cognitive decline associated with Alzheimer’s disease.
- Cancer Research : The binding affinity to sigma receptors opens avenues for research into cancer therapies, particularly in targeting breast cancer cells .
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGORKJXEGHFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242701 | |
Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
971-34-6 | |
Record name | N-[1-(Phenylmethyl)-4-piperidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=971-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-(benzyl)-4-piperidyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(1-Benzyl-4-piperidinyl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9VGZ9SAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide contribute to its ability to inhibit acetylcholinesterase?
A1: The research paper "[Novel acetylcholinesterase inhibitors: Synthesis, docking and inhibitory activity evaluation of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives]" [] explores the structure-activity relationship (SAR) of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide derivatives. While the abstract doesn't provide specific details on the SAR, it highlights that modifications were made to the base structure of 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide and their impact on acetylcholinesterase inhibition was evaluated. The study likely involved synthesizing various derivatives with different substituents on the benzene rings or modifications to the piperidine ring. By analyzing the inhibitory activity of these derivatives, the researchers aimed to identify structural features crucial for potent and selective inhibition of acetylcholinesterase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。